Cas no 2831-74-5 (D-myo-Inositol,3-(dihydrogen phosphate))

2831-74-5 structure
Nome del prodotto:D-myo-Inositol,3-(dihydrogen phosphate)
D-myo-Inositol,3-(dihydrogen phosphate) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-myo-Inositol,3-(dihydrogen phosphate)
- 2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)oxyisoindole-1,3-dione
- (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-Pentahydroxycyclohexyl dihydrogen phosphate
- 1,2,3,4,5,6-cyclohexanehexol, 1-(dihydrogen phosphate), (1α,2α,3α,4β,5α,6β)-
- L-myo-Inositol 1-phosphate
- SCHEMBL9094343
- Inositol 3-monophosphate
- 1L-myo-inositol 1-(dihydrogen phosphate)
- D-myo-inositol 3-phosphate
- {[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphonic acid
- SCHEMBL7538
- 1L-myo-inositol 1-phosphate
- 2BBBF2DA-0914-425A-B8C3-DA6A72567B32
- Q27078075
- 1D-myo-inositol 3-monophosphate
- D-myo-Inositol 3-monophosphate
- Myoinositol 3-phosphate
- myo-Inositol-1-phosphate
- Inositol-1-phosphate, myo-
- Inositol 3-phosphate
- 2831-74-5
- myo-Inositol 3-monophosphate
- myo-Inositol 3-phosphate
- C04006
- DTXSID801311864
- CHEBI:18169
- 1D-myo-inositol 3-phosphate
- GTPL5204
- NS00073200
- [(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate
- LIP
-
- Inchi: InChI=1S/C18H12N2O5/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3
- Chiave InChI: QJAIYFPUROVPKE-UHFFFAOYSA-N
- Sorrisi: CN1C(=O)C2C=CC(=CC=2C1=O)OC1C=CC2C(N(C(=O)C=2C=1)C)=O
Proprietà calcolate
- Massa esatta: 260.02969
- Massa monoisotopica: 260.03
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 168A^2
- XLogP3: -4.8
Proprietà sperimentali
- Densità: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 517.4ºC at 760 mmHg
- Punto di infiammabilità: 266.7ºC
- Indice di rifrazione: 1.65
- Solubilità: Solubile (999 g/l) (25°C),
- PSA: 167.91
- LogP: 1.80630
D-myo-Inositol,3-(dihydrogen phosphate) Letteratura correlata
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2831-74-5 (D-myo-Inositol,3-(dihydrogen phosphate)) Prodotti correlati
- 132680-54-7(6-Methoxyisoindolin-1-one)
- 1344201-09-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybenzoic acid)
- 1249023-83-3(3-Methyl-2-[(piperidin-3-yl)methoxy]pyridine)
- 1361649-80-0(6-(2,3,4-Trichlorophenyl)-2,3,5-trifluoropyridine)
- 1805552-26-4(3-(Difluoromethyl)-4-methyl-2-nitropyridine-5-carboxylic acid)
- 2580183-95-3(Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride)
- 946320-21-4(1-3-(4-fluorophenoxy)propanesulfonyl-4-(furan-2-carbonyl)piperazine)
- 1592719-65-7(4-(but-2-yn-1-yl)aminobenzoic acid)
- 1214358-18-5(6-Chloro-2-(pyridin-3-yl)nicotinic acid)
- 1197-67-7(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2-one)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
